Furan-2-yl(3-(hydroxymethyl)morpholino)methanone Furan-2-yl(3-(hydroxymethyl)morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 1421522-87-3
VCID: VC6869000
InChI: InChI=1S/C10H13NO4/c12-6-8-7-14-5-3-11(8)10(13)9-2-1-4-15-9/h1-2,4,8,12H,3,5-7H2
SMILES: C1COCC(N1C(=O)C2=CC=CO2)CO
Molecular Formula: C10H13NO4
Molecular Weight: 211.217

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone

CAS No.: 1421522-87-3

Cat. No.: VC6869000

Molecular Formula: C10H13NO4

Molecular Weight: 211.217

* For research use only. Not for human or veterinary use.

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone - 1421522-87-3

Specification

CAS No. 1421522-87-3
Molecular Formula C10H13NO4
Molecular Weight 211.217
IUPAC Name furan-2-yl-[3-(hydroxymethyl)morpholin-4-yl]methanone
Standard InChI InChI=1S/C10H13NO4/c12-6-8-7-14-5-3-11(8)10(13)9-2-1-4-15-9/h1-2,4,8,12H,3,5-7H2
Standard InChI Key WAVXQOMIPHOJMA-UHFFFAOYSA-N
SMILES C1COCC(N1C(=O)C2=CC=CO2)CO

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a morpholine ring modified with a hydroxymethyl group and a furan-2-ylmethanone group. Morpholine derivatives are known for their versatility in medicinal chemistry due to their ability to modulate solubility and bioavailability . The hydroxymethyl group introduces a polar functional group, potentially enhancing hydrogen-bonding interactions, while the furan ring contributes aromaticity and electronic effects.

Molecular Formula and Weight

Based on structural analogs such as Furan-2-yl(morpholino)methanone (CAS 31330-59-3, molecular weight: 181.19 g/mol) and (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone (CAS 1421482-08-7, molecular weight: 289.25 g/mol) , the molecular formula of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is inferred to be C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol.

Spectroscopic Data

While experimental spectroscopic data (e.g., NMR, IR) for this compound is unavailable, related morpholino-furan derivatives exhibit characteristic signals:

  • ¹H NMR: Peaks corresponding to morpholine protons (δ 3.5–4.0 ppm), furan aromatic protons (δ 6.3–7.5 ppm), and hydroxymethyl protons (δ 4.0–4.5 ppm) .

  • IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound is expected to be stable under refrigeration (2–8°C) based on analogs like CAS 31330-59-3 . The hydroxymethyl group may undergo oxidation to a carboxylic acid or participate in esterification reactions.

Physicochemical Properties

Physical State and Appearance

Analogous compounds, such as Furan-2-yl(morpholino)methanone, are solids at room temperature with a melting point of 38–39°C . The hydroxymethyl substitution may raise the melting point slightly due to increased hydrogen bonding.

PropertyValue (Inferred)Reference Compound Data
Melting Point40–42°C38–39°C (CAS 31330-59-3)
SolubilityModerate in DMSON/A (CAS 1421482-08-7)
Storage Conditions2–8°C, sealedCAS 31330-59-3

Spectroscopic Properties

The compound’s UV-Vis spectrum is expected to show absorption maxima near 270–300 nm due to the furan and carbonyl chromophores .

Future Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles.

  • Biological Screening: Evaluate inhibitory activity against V-ATPases and viral pseudotypes.

  • ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

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